molecular formula C16H16N2O6 B5514009 N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5514009
M. Wt: 332.31 g/mol
InChI Key: TUWMOTBNNQLNKV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a 2,5-dimethoxyphenyl group attached to a benzamide scaffold substituted with a methoxy group at the 4-position and a nitro group at the 3-position. Benzamide derivatives are widely studied for their diverse applications, including pharmaceutical and agrochemical uses, owing to their tunable electronic and steric profiles .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-5-7-14(23-2)12(9-11)17-16(19)10-4-6-15(24-3)13(8-10)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWMOTBNNQLNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 4-methoxybenzamide, undergoes nitration to introduce the nitro group at the 3 position. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Methoxylation: The nitrated product is then subjected to methoxylation to introduce methoxy groups at the 2 and 5 positions of the phenyl ring. This step often involves the use of methanol and a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond between the methoxylated phenyl ring and the nitrated benzamide. This is typically achieved using an amine coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by nucleophiles such as halides or amines.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecular architectures through various chemical transformations.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and studying protein-ligand interactions.

Medicine: The compound is investigated for its potential pharmacological properties. Its derivatives are explored for their activity as enzyme inhibitors, receptor modulators, and potential therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with receptors, modulating their signaling pathways. The presence of the nitro group allows for potential redox reactions, influencing cellular oxidative stress responses.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Phenyl Ring) Benzamide Substituents Molecular Weight Key Features
N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide 2,5-dimethoxy 4-methoxy, 3-nitro ~352 (estimated) Electron-rich phenyl, nitro for reactivity
N-(2,5-Dichlorophenyl)-4-methoxy-3-nitrobenzamide 2,5-dichloro 4-methoxy, 3-nitro 345.17 Chlorine increases hydrophobicity
N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-3-nitrobenzamide 4-chloro, 2,5-dimethoxy 2-hydroxy, 3-nitro 352.73 Hydroxy enhances solubility
Agent L1 (Nimesulide derivative) 2,5-dimethylbenzyloxy 4-methoxy - Anti-cancer potential
  • Electron-Donating vs.
  • Nitro Group Impact: The 3-nitro group introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity compared to non-nitro derivatives like Agent L1 .

Physical and Chemical Properties

  • Molecular Weight : The main compound’s estimated molecular weight (~352) is higher than dichloro analogs (345.17) due to methoxy groups replacing lighter chlorine atoms .
  • Solubility : Methoxy groups improve water solubility compared to chloro substituents, but the nitro group may counterbalance this by increasing hydrophobicity .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including methoxy and nitro functional groups, suggest various mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O5, with a molar mass of approximately 346.33 g/mol. Its structure can be represented as follows:

N 2 5 dimethoxyphenyl 4 methoxy 3 nitrobenzamide\text{N 2 5 dimethoxyphenyl 4 methoxy 3 nitrobenzamide}

This compound features a benzamide backbone modified with both methoxy and nitro groups, which contribute to its reactivity and biological interactions.

  • Enzyme Inhibition : this compound has been investigated for its ability to interact with various enzymes. The presence of the nitro group allows for potential redox reactions, which can influence cellular oxidative stress responses. This interaction may inhibit enzyme activity by binding to active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : The compound may also interact with specific receptors in the body, altering their signaling pathways. This modulation could lead to therapeutic effects in conditions where receptor activity is dysregulated.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, analogs have shown activity against small cell lung cancer cells through mechanisms involving covalent modification of target proteins .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInteracts with enzyme active sites, potentially inhibiting their function
Receptor ModulationAlters signaling pathways through receptor interactions
Anticancer PropertiesExhibits activity against small cell lung cancer cells
Antimicrobial EffectsPotential antimicrobial or anti-inflammatory properties under investigation

Comparative Analysis with Related Compounds

This compound shares structural similarities with other benzamide derivatives, which can provide insights into its unique biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamideSimilar dimethoxy substitutionMethyl group alters sterics and potentially activity
N-(3,4-dimethoxybenzyl)-2-fluoro-5-nitrobenzamideDifferent methoxy position and fluorineFluorine enhances electrophilicity
N-(2-methylphenyl)-4-methoxy-3-nitrobenzamideMethyl instead of dimethoxyVariation in substituents affects properties

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